molecular formula C13H14 B1236837 Aethusin CAS No. 463-34-3

Aethusin

Cat. No.: B1236837
CAS No.: 463-34-3
M. Wt: 170.25 g/mol
InChI Key: OUUDSRYJNWAHPD-FIXGFOPZSA-N
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Description

Aethusin is a polyacetylene compound isolated from plants within the genus Peucedanum (Apiaceae family). The isolation and characterization of this compound have been primarily achieved through advanced chromatographic techniques, such as Medium-Pressure Liquid Chromatography (MPLC), coupled with spectroscopic methods like UV-Vis spectroscopy. Its identification hinges on distinct spectral signatures and separation behaviors under specific chromatographic conditions .

Properties

CAS No.

463-34-3

Molecular Formula

C13H14

Molecular Weight

170.25 g/mol

IUPAC Name

(2E,8E,10E)-trideca-2,8,10-trien-4,6-diyne

InChI

InChI=1S/C13H14/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3,5-6,8,10,12H,4H2,1-2H3/b5-3+,8-6+,12-10+

InChI Key

OUUDSRYJNWAHPD-FIXGFOPZSA-N

SMILES

CCC=CC=CC#CC#CC=CC

Isomeric SMILES

CC/C=C/C=C/C#CC#C/C=C/C

Canonical SMILES

CCC=CC=CC#CC#CC=CC

Origin of Product

United States

Comparison with Similar Compounds

Chromatographic Separation Profiles

Aethusin’s separation from structurally analogous polyacetylenes was systematically studied using MPLC with three columns in series, employing 5% ethyl acetate in petroleum as the mobile phase at 3 bar pressure. Detection at 254 nm revealed distinct retention times and yields for this compound compared to other polyacetylenes (Table 1) .

Table 1: MPLC Separation Parameters and Yields of this compound and Analogous Compounds

Compound Yield (mg) Mobile Phase Pressure Detection Wavelength
This compound (3) 4 5% EtOAc in Petroleum 3 bar 254 nm
Compound 1 1 5% EtOAc in Petroleum 3 bar 254 nm
Compound 2 13 5% EtOAc in Petroleum 3 bar 254 nm

Key findings:

  • This compound exhibited intermediate polarity compared to Compounds 1 and 2, as reflected by its yield and elution order.
  • The separation protocol highlights the utility of petroleum-based solvents in resolving structurally similar polyacetylenes, which differ subtly in side-chain functionalization or conjugation length .

UV-Vis Spectroscopic Analysis

UV spectroscopy in stabilizer-free diethyl ether (380–210 nm range) revealed critical differences between this compound and related compounds. Unlike coumarins, which show poorly resolved spectra in ethanol, polyacetylenes like this compound exhibit structured absorption bands in diethyl ether, enabling precise differentiation (Table 2) .

Table 2: UV Spectral Characteristics of this compound and Analogues

Compound Solvent λmax (nm) Spectral Features
This compound Diethyl ether 254, 270, 290 Sharp, multi-peak profile
Compound 1 Diethyl ether 260, 280 Broad absorption
Compound 2 Diethyl ether 250, 310 Dual peaks with shoulder

Key findings:

  • This compound’s UV spectrum displays a tri-modal absorption pattern (254, 270, 290 nm), distinguishing it from analogues with fewer or broader peaks.
  • The choice of diethyl ether over ethanol enhances spectral resolution, a critical consideration for comparative phytochemical studies .

Structural and Functional Implications

  • Conjugation Length : Longer conjugated systems in this compound may increase stability and alter electronic properties.
  • Substituent Effects: Minor variations in alkyl or oxygen-containing side chains could influence solubility and chromatographic behavior.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aethusin
Reactant of Route 2
Aethusin

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